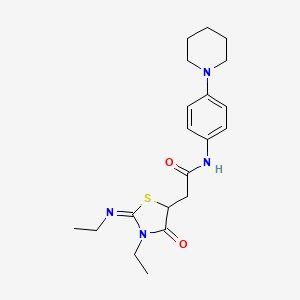

(Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide

Description

BenchChem offers high-quality (Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2S/c1-3-21-20-24(4-2)19(26)17(27-20)14-18(25)22-15-8-10-16(11-9-15)23-12-6-5-7-13-23/h8-11,17H,3-7,12-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHSJIUAPHDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide, a compound belonging to the thiazolidinone class, exhibits a diverse range of biological activities. Thiazolidinones are characterized by their five-membered ring structures containing sulfur and nitrogen, which contribute to their pharmacological properties. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of (Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide is , with a molecular weight of 348.42 g/mol. The synthesis typically involves multi-step reactions that include the condensation of thiazolidinone derivatives with piperidine and acetamide precursors.

Common Synthesis Steps:

- Formation of Thiazolidinone Ring: The initial step involves creating the thiazolidinone core through cyclization reactions.

- Substitution Reactions: Subsequent reactions introduce the piperidine and acetamide groups.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of thiazolidinones often stems from their ability to interact with specific biological targets, including enzymes and receptors involved in various disease processes. For (Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide, studies suggest that it may inhibit key enzymes in cancer pathways, similar to other thiazolidinone derivatives that have shown efficacy against phosphoinositide 3-kinase (PI3K) and other oncogenic targets.

Biological Activities

Research indicates that (Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide exhibits several promising biological activities:

Anticancer Activity

Thiazolidinone derivatives are known for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example:

- IC50 Values: Compounds related to thiazolidinones have shown IC50 values ranging from 80 nM to 125 nM against different cancer types, indicating significant potency against tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bactericidal Effects: Thiazolidinediones have exhibited activity against both Gram-positive and Gram-negative bacteria . The specific compound may similarly demonstrate effectiveness against a range of pathogens.

Anti-inflammatory Properties

Thiazolidinones are recognized for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological efficacy of thiazolidinone derivatives:

- Study on Anticancer Properties:

- Antimicrobial Screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.